molecular formula C13H18O2 B14004466 1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene CAS No. 79233-13-9

1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B14004466
CAS No.: 79233-13-9
M. Wt: 206.28 g/mol
InChI Key: PWTDGJPYEZAUKL-UHFFFAOYSA-N
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Description

BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)-: is an organic compound with the molecular formula C13H18O2 It is a derivative of benzene, featuring two methoxy groups and a 3-methyl-2-buten-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- can be achieved through a Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene reacts with 3-methyl-2-butanol in the presence of sulfuric acid . The reaction involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,4-dimethoxybenzene to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- is used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds .

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications. Research into its potential therapeutic effects is ongoing .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and polymers .

Mechanism of Action

The mechanism by which BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- exerts its effects involves interactions with various molecular targets. The methoxy groups and the alkyl chain can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: BENZENE,1,4-DIMETHOXY-2-(3-METHYL-2-BUTEN-1-YL)- is unique due to the presence of both methoxy groups and the 3-methyl-2-buten-1-yl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

79233-13-9

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1,4-dimethoxy-2-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C13H18O2/c1-10(2)5-6-11-9-12(14-3)7-8-13(11)15-4/h5,7-9H,6H2,1-4H3

InChI Key

PWTDGJPYEZAUKL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)OC)OC)C

Origin of Product

United States

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